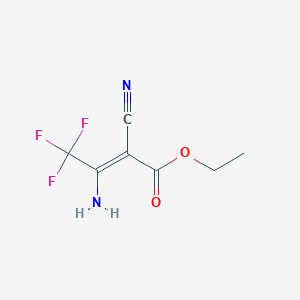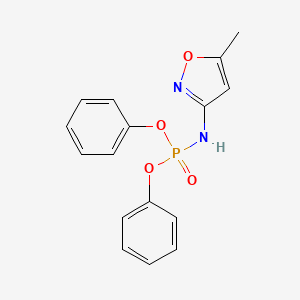![molecular formula C19H21NO2 B4899142 4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4899142.png)
4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Übersicht
Beschreibung
4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as ITD-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential in treating various diseases.
Wirkmechanismus
4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibits the activity of CK2 by binding to its catalytic subunit and preventing it from phosphorylating its target proteins. This results in a disruption of various cellular processes that are regulated by CK2, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 by this compound has been shown to have a significant impact on cancer cells, making it a promising target for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to reduce the symptoms of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, by preventing the accumulation of toxic proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its specificity towards CK2, making it a viable option for studying the role of CK2 in various cellular processes. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe option for scientific research applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione research, including the development of more potent and selective inhibitors of CK2, the identification of new targets for this compound, and the evaluation of its potential in combination therapy with other drugs. In addition, further studies are needed to determine the optimal dosage and administration of this compound for specific diseases and conditions.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has gained attention in scientific research for its potential in treating various diseases. Its specificity towards CK2 and low toxicity make it a viable option for studying the role of CK2 in various cellular processes and developing new therapies for cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and potential of this compound in clinical settings.
Wissenschaftliche Forschungsanwendungen
4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of a protein called casein kinase 2 (CK2), which is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting CK2, this compound has the potential to prevent the growth and spread of cancer cells and reduce the symptoms of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(4-propan-2-ylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-11(2)12-7-9-15(10-8-12)20-18(21)16-13-3-4-14(6-5-13)17(16)19(20)22/h3-4,7-11,13-14,16-17H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCLXSLFFUQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4899062.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-butoxybenzamide](/img/structure/B4899070.png)

![3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4899080.png)

![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)
![4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B4899146.png)
![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4899147.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)